molecular formula C11H12LiN2O8P B1261986 5-Ethynyl-2'-deoxyuridylic acid CAS No. 79762-80-4

5-Ethynyl-2'-deoxyuridylic acid

Cat. No.: B1261986
CAS No.: 79762-80-4
M. Wt: 338.2 g/mol
InChI Key: WTEKWAPJXKFAKB-GZJXKWBNSA-M
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Description

Historical Development of Nucleoside Analogs in DNA Synthesis Research

The quest to visualize DNA synthesis began with methods that, while groundbreaking, were fraught with technical challenges. The development of nucleoside analogs, molecules that can substitute for natural nucleosides during DNA replication, marked a significant step forward. These analogs act as tags, allowing researchers to track which cells in a population are actively dividing.

Evolution from Tritiated Thymidine (B127349) to Halogenated Deoxyuridines (e.g., BrdU)

The earliest widely adopted method for detecting DNA synthesis involved the use of tritiated thymidine ([³H]thymidine), a radioactively labeled version of the natural nucleoside thymidine. mdpi.com Cells undergoing the synthesis phase (S-phase) of the cell cycle incorporate [³H]thymidine into their newly synthesized DNA. The presence of the radioactive isotope could then be detected using autoradiography. While effective, this technique was technically demanding, time-consuming, and required specialized equipment and safety precautions for handling radioactive materials. nih.gov

The 1980s saw the introduction of a significant advancement with the development of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a halogenated analog of thymidine. nih.gov Like its predecessor, BrdU is incorporated into replicating DNA. nih.gov However, instead of relying on radioactivity, BrdU is detected using specific monoclonal antibodies, a technique known as immunohistochemistry. nih.govwikipedia.org This shift from autoradiography to immunodetection made the process of labeling proliferating cells faster, less hazardous, and more accessible to a broader range of laboratories. ecu.edu BrdU quickly became the gold standard for studying cell proliferation and has been used in thousands of research studies. researchgate.net Other halogenated nucleosides, such as 5-iodo-2'-deoxyuridine (IdU) and 5-chloro-2'-deoxyuridine (B16210) (CldU), were also developed, offering further options for labeling studies. mdpi.comresearchgate.net

Limitations of Predecessor Methodologies in DNA Labeling

Despite the significant advantages of BrdU over [³H]thymidine, the methodology is not without its own substantial limitations. The primary drawback of the BrdU assay is the requirement for harsh DNA denaturation. nih.govnih.gov For the anti-BrdU antibody to access the incorporated BrdU within the double helix, the DNA must be unwound, or denatured. nih.govaatbio.com This is typically achieved using harsh treatments such as strong acids (e.g., hydrochloric acid) or heat. ecu.edunih.gov

These denaturation steps can have several detrimental effects:

Sample Damage: The harsh conditions can damage the structural integrity of the cell and its components, compromising the quality of the specimen. nih.govaatbio.com

Antigen Destruction: The denaturation process can destroy antigenic sites, making it difficult to simultaneously label for other proteins of interest using antibodies (a technique known as multiplexing). ecu.edu

Protocol Length and Variability: The procedure is lengthy and can introduce variability into the results, making the staining inconsistent. nih.govyoutube.com

These limitations created a need for a new DNA labeling method that could offer high sensitivity without compromising the integrity of the biological sample.

Rationale for the Development of 5-Ethynyl-2'-deoxyuridylic Acid for Enhanced Biological Imaging and Analysis

To overcome the significant drawbacks associated with BrdU, researchers developed 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.gov EdU is a thymidine analog that, like BrdU, is incorporated into DNA during active synthesis. ecu.edu However, the key innovation of EdU lies in its detection method, which circumvents the need for DNA denaturation entirely. nih.gov

EdU possesses a small, bio-orthogonal alkyne group. ecu.edu This terminal alkyne group serves as a chemical handle that can be detected through a highly specific and efficient chemical reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govecu.edu Because this detection is based on a chemical reaction rather than an antibody-antigen interaction, the harsh denaturation step is no longer necessary. nih.gov The small size of the fluorescent azide (B81097) used for detection allows it to easily diffuse through tissues and access the incorporated EdU within the intact DNA double helix. nih.gov

The development of EdU was driven by the need for a faster, more sensitive, and more reproducible method for assaying cell proliferation that preserves the biological context of the sample. nih.govyoutube.com This preservation of sample integrity allows for superior biological imaging and opens the door to more complex experimental designs, including the simultaneous detection of other cellular markers. ecu.edu

Fundamental Principles Underpinning this compound-Based Methodologies

The EdU-based methodology for detecting DNA synthesis is a two-step process based on simple and robust chemical principles.

Incorporation: First, cells are incubated with EdU, which is a nucleoside analog of thymidine. ecu.edu During the S-phase of the cell cycle, actively proliferating cells incorporate EdU into their newly synthesized DNA in place of thymidine. ecu.edu The ethynyl (B1212043) group on the EdU molecule is chemically inert within the biological system and does not interfere with the DNA structure.

Detection via Click Chemistry: The second step involves the detection of the incorporated EdU. This is achieved through the CuAAC "click" reaction. ecu.edu A fluorescently labeled azide molecule is added to the sample in the presence of a copper(I) catalyst. nih.gov The copper catalyst facilitates a highly specific and rapid covalent reaction between the alkyne group on the EdU and the azide group on the fluorescent probe. ecu.eduresearchgate.net This reaction forms a stable triazole ring, effectively "clicking" the fluorescent tag onto the DNA of the proliferating cells. The labeled cells can then be easily visualized and quantified using standard fluorescence microscopy or flow cytometry. ecu.edu

The elegance of this method lies in its simplicity and efficiency. The mild reaction conditions preserve cell morphology and DNA integrity, and the small size of the detection reagents allows for excellent tissue penetration and accessibility to the EdU-labeled DNA. nih.govnih.gov

Data Tables

Table 1: Comparison of DNA Synthesis Labeling Methods

Feature Tritiated Thymidine ([³H]dT) 5-Bromo-2'-deoxyuridine (BrdU) 5-Ethynyl-2'-deoxyuridine (EdU)
Detection Principle Autoradiography (Radioactivity) Immunohistochemistry (Antibody-based) Click Chemistry (Covalent Reaction)
DNA Denaturation Not Required Required (Harsh acid/heat treatment) Not Required
Sample Integrity Preserved Often compromised nih.govaatbio.com Preserved nih.govnih.gov
Multiplexing Limited Difficult with many antibodies ecu.edu Highly compatible ecu.edu
Protocol Time Long (days to weeks) Long (hours to days) youtube.com Short (minutes to hours) youtube.com
Sensitivity High High Very High nih.gov

| Hazards | Radioactivity | Mutagenic nih.gov | Potential mutagen researchgate.net |

Table 2: Key Compounds in EdU-Based Research

Compound Name Abbreviation / Alias Role in Research
5-Ethynyl-2'-deoxyuridine EdU Thymidine analog incorporated into newly synthesized DNA. ecu.edu
5-Bromo-2'-deoxyuridine BrdU Halogenated thymidine analog detected by antibodies. nih.gov
Tritiated Thymidine [³H]thymidine Radioactive thymidine analog detected by autoradiography. mdpi.com
5-Iodo-2'-deoxyuridine IdU A halogenated thymidine analog. researchgate.net
5-Chloro-2'-deoxyuridine CldU A halogenated thymidine analog. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79762-80-4

Molecular Formula

C11H12LiN2O8P

Molecular Weight

338.2 g/mol

IUPAC Name

lithium;[(2S,4R,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C11H13N2O8P.Li/c1-2-6-4-13(11(16)12-9(6)15)10-8(14)3-7(21-10)5-20-22(17,18)19;/h1,4,7-8,10,14H,3,5H2,(H,12,15,16)(H2,17,18,19);/q;+1/p-1/t7-,8+,10+;/m0./s1

InChI Key

WTEKWAPJXKFAKB-GZJXKWBNSA-M

SMILES

[Li+].C#CC1=CN(C(=O)NC1=O)C2C(CC(O2)COP(=O)(O)[O-])O

Isomeric SMILES

[Li+].C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COP(=O)(O)[O-])O

Canonical SMILES

[Li+].C#CC1=CN(C(=O)NC1=O)C2C(CC(O2)COP(=O)(O)[O-])O

Other CAS No.

79762-80-4

Synonyms

5-ethynyl-2'-deoxyuridylate
5-ethynyl-2'-deoxyuridylic acid
5-ethynyl-dUMP

Origin of Product

United States

Chemical Synthesis and Analog Development for Advanced Research Applications

Methodologies for the Chemical Synthesis of 5-Ethynyl-2'-deoxyuridine (B1671113) and its Phosphorylated Forms

The creation of 5-ethynyl-2'-deoxyuridine (EdU) and its vital phosphorylated derivatives is a cornerstone of modern molecular biology, enabling detailed analysis of DNA synthesis. The primary synthetic route to EdU leverages the palladium-catalyzed Sonogashira cross-coupling reaction. nih.govwikipedia.org This powerful carbon-carbon bond-forming reaction joins a protected form of 5-iodo-2'-deoxyuridine with an acetylene (B1199291) partner, typically trimethylsilylacetylene, where the silyl (B83357) group temporarily protects the alkyne. nih.gov The reaction is often carried out under mild conditions, and some methods have even been adapted for aqueous media, which can reduce the toxicity associated with traditional organic solvents. tandfonline.comtandfonline.comnih.gov Following the successful coupling, the protecting silyl group is removed to yield the final EdU nucleoside. nih.gov

For EdU to be utilized by the cell's DNA replication machinery, it must first be converted to its monophosphate form, 5-ethynyl-2'-deoxyuridylic acid (EdUMP). nih.govnih.gov This phosphorylation can be achieved through chemical methods, which offer the advantage of bypassing the need for cellular enzymes. nih.govrsc.orgresearchgate.net However, enzymatic phosphorylation, which mimics the natural cellular pathway, is also a common strategy. In this process, cellular kinases recognize EdU and catalyze the transfer of a phosphate (B84403) group from ATP, converting it first to EdUMP, and subsequently to the di- and triphosphate forms (EdUDP and EdUTP). nih.gov It is the triphosphate form, EdUTP, that is directly incorporated into newly synthesized DNA strands by DNA polymerases. nih.govnih.gov

Table 1: Key Synthetic Strategies for EdU and its Phosphorylated Forms

StepReaction/MethodKey Reagents/ComponentsPurpose
EdU Synthesis Sonogashira Cross-Coupling5-iodo-2'-deoxyuridine, Trimethylsilylacetylene, Palladium catalyst, Copper co-catalystForms the crucial carbon-carbon bond to introduce the ethynyl (B1212043) group. nih.govwikipedia.orgnih.gov
Phosphorylation Chemical PhosphorylationPhosphorylating agents (e.g., POCl₃)Directly adds a phosphate group to EdU, bypassing enzymatic steps. nih.govrsc.org
Phosphorylation Enzymatic PhosphorylationCellular kinases, ATPMimics the natural cellular process to generate EdUMP, EdUDP, and EdUTP. nih.gov

Design and Synthesis of this compound Pro-labels and Derivatives

While EdU itself is readily taken up by cells, its phosphorylated forms, including the active this compound, are negatively charged and cannot easily cross the cell membrane. This limitation has spurred the development of innovative pro-labels and derivatives designed to enhance delivery and specificity.

Strategies for Improved Cellular Permeability and Bioavailability

To overcome the challenge of delivering phosphorylated EdU into cells, researchers have developed "pronucleotide" strategies. These involve masking the negatively charged phosphate group with chemical moieties that are stable outside the cell but are cleaved off by intracellular enzymes to release the active nucleotide. nih.govrsc.org One successful approach is to protect the phosphate with bis-pivaloyloxymethyl (POM) groups. rsc.orgresearchgate.netelsevierpure.com These groups render the molecule more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous esterase enzymes cleave the POM groups, liberating the 5-ethynyl-2'-deoxyuridine monophosphate. rsc.orgresearchgate.netelsevierpure.com This strategy not only improves cellular uptake but can also enhance the efficiency of DNA labeling by providing a direct intracellular source of the monophosphorylated nucleoside, bypassing the initial, and sometimes rate-limiting, enzymatic phosphorylation step. nih.govrsc.org

Development of Modified Nucleotides for Specific Enzymatic Incorporation

The ultimate utility of EdU and its analogs lies in their incorporation into DNA by DNA polymerases. The efficiency of this incorporation can be influenced by the structure of the nucleotide. nih.gov Researchers have synthesized and tested various modified deoxyuridine triphosphates to expand the toolkit for DNA analysis and to create DNA with novel functionalities. nih.gov For instance, studies have shown that polymerases like Vent (exo-) can efficiently incorporate a variety of modified dUTPs, even in multiple sequential events. nih.gov The development of such modified nucleotides, including those derived from 5-ethynyl-2'-deoxyuridine, is crucial for applications like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate aptamers with unique chemical handles. The goal is to create substrates that are readily accepted by specific polymerases, allowing for the controlled and efficient synthesis of modified DNA for a wide range of downstream applications. nih.gov

Chemical Modifications of the Ethynyl Group for Diversified Bioorthogonal Reactions

The ethynyl group is the linchpin of EdU's utility, serving as a chemical handle for detection. The most common detection method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. nih.govthermofisher.com However, the copper catalyst can exhibit toxicity, which may limit its application in living systems. nih.gov This has driven the development of alternative, catalyst-free bioorthogonal reactions through chemical modification of the ethynyl group.

A leading alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.orgresearchgate.net This reaction utilizes a strained cyclooctyne (B158145), an eight-membered ring containing a triple bond, in place of the simple terminal alkyne of EdU. The inherent ring strain of the cyclooctyne provides the activation energy for the reaction with an azide (B81097), allowing it to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. nih.govscm.com This has been a significant advance for in vivo labeling studies.

Another powerful catalyst-free method is the inverse-electron-demand Diels-Alder (IEDDA) reaction. kinxcdn.com This involves a reaction between an electron-poor diene, such as a tetrazine, and an electron-rich or strained dienophile. By modifying the nucleoside with a suitable dienophile, such as a trans-cyclooctene, it can be specifically labeled with a tetrazine-conjugated probe. The development of these diversified bioorthogonal reactions expands the possibilities for multiplexed labeling, where different molecular species can be tracked simultaneously within the same biological system using orthogonal chemistries.

Table 2: Bioorthogonal Reactions for EdU Detection

ReactionKey ComponentsCatalyst RequirementKey Advantage
CuAAC (Click Chemistry) Terminal Alkyne (on EdU) + AzideCopper(I)High efficiency and specificity. thermofisher.com
SPAAC Strained Alkyne (e.g., Cyclooctyne) + AzideNoneCatalyst-free, suitable for live-cell and in vivo imaging. nih.govresearchgate.net
IEDDA Strained Alkene (Dienophile) + Tetrazine (Diene)NoneFast, catalyst-free, and orthogonal to click chemistry. kinxcdn.com

Mechanistic Insights into 5 Ethynyl 2 Deoxyuridylic Acid Incorporation into Nucleic Acids

Substrate Recognition and Incorporation by DNA Polymerases

5-Ethynyl-2'-deoxyuridine (B1671113), as a nucleoside, is cell permeable. Once inside the cell, it is phosphorylated to its active triphosphate form, 5-ethynyl-2'-deoxyuridine 5'-triphosphate (EdUTP). This conversion renders it a substrate for DNA polymerases, which recognize it as an analog of the natural nucleotide, thymidine (B127349) triphosphate (dTTP). baseclick.euabpbio.com

Biochemical studies have demonstrated that EdUTP is successfully incorporated into DNA by a variety of DNA polymerases during replication. baseclick.euabpbio.comjenabioscience.com This includes thermostable polymerases used in PCR, such as Taq, Pwo, and KOD XL polymerases, as well as mesophilic enzymes like E. coli DNA Polymerase I. baseclick.euabpbio.comjenabioscience.com The ability of these enzymes to utilize EdUTP confirms that the ethynyl (B1212043) group at the 5-position of the pyrimidine (B1678525) ring does not fundamentally obstruct the substrate binding and catalytic functions of the polymerase active site. nih.gov All DNA polymerases share a conserved mechanism for incorporating deoxynucleoside monophosphates (dNMPs), and the structural similarity of EdUTP to dTTP allows it to be accommodated within the active site for catalysis. nih.gov

Examination of DNA Replication Fidelity in the Presence of 5-Ethynyl-2'-deoxyuridylic Acid

The fidelity of DNA replication ensures the accurate duplication of the genome with an error rate as low as one mistake per 10⁸ to 10¹⁰ nucleotides incorporated. nih.gov This high accuracy is maintained by the nucleotide selectivity of DNA polymerases, their proofreading capabilities, and the post-replicative DNA mismatch repair (MMR) system. nih.govnih.gov The introduction of a modified nucleotide like EdUTP raises questions about its impact on this tightly regulated process.

While direct measurement of EdU-induced mutation frequency is complex, the cellular responses to its incorporation provide significant insights. The presence of the ethynyl group, a highly reactive moiety, in the DNA backbone can be perceived by the cell as a lesion. nih.gov Studies on other modified uracil (B121893) analogs, such as 5-formyl-2'-deoxyuridine (B1195723) 5'-triphosphate (fdUTP), show they can be mutagenic by mispairing with guanine, suggesting a potential mechanism by which EdU could decrease replication fidelity. nih.gov The incorporation of EdU has been shown to trigger a robust DNA damage response, a cellular surveillance mechanism that is activated by replication errors and DNA lesions. nih.govresearchgate.net

Assessment of DNA Damage Response Pathways Activated by Analog Incorporation

The incorporation of EdU into the genome activates a sophisticated signaling network known as the DNA Damage Response (DDR). nih.gov This response is a primary indicator that the cell has detected abnormalities in its DNA structure. Studies have shown that even short-term EdU labeling can lead to the activation of key DDR proteins. nih.gov

Key kinases that orchestrate the DDR, Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR), are activated in response to DNA damage, including double-strand breaks and replication stress. nih.govbiologists.com These kinases phosphorylate a cascade of downstream targets to coordinate cell cycle arrest and DNA repair. researchgate.netnih.gov Following EdU incorporation, cells exhibit hallmarks of DDR activation, including the phosphorylation of H2A histone family member X (forming γH2AX) and the accumulation of checkpoint and repair proteins like p53 binding protein 1 (53BP1) and Replication Protein A (RPA). nih.gov The activation of the ATM/ATR pathways leads to the phosphorylation of effector kinases like CHK1 and CHK2, which in turn phosphorylate targets such as the tumor suppressor protein p53, ultimately leading to cell cycle arrest or apoptosis. nih.govmdpi.com

Cell LineEdU TreatmentObserved DNA Damage ResponseReference
Mouse Embryonic Stem Cells (mESC)30-minute pulseActivation of γH2AX, RPA32, and 53BP1 nih.gov
Human Fibroblasts (hFb)S-phase length pulseRobust DDR activation in ~50% of cells nih.gov
Fission Yeast (S. pombe)1 µMActivation of the rad3-dependent checkpoint nih.gov

Impact on Cell Cycle Progression and DNA Synthesis Kinetics

A direct consequence of activating the DNA damage response is the perturbation of the cell cycle. Checkpoints at the G1/S, intra-S, and G2/M phases can be initiated to halt cell cycle progression, allowing time for DNA repair. nih.gov The incorporation of EdU has been shown to induce such arrests, particularly with long-term exposure. nih.gov

The effect is cell-type dependent. For example, in SK-BR-3 breast cancer cells, long-term EdU treatment leads to cell cycle arrest and necrotic cell death, whereas BT474 cells, another breast cancer line, also show cell cycle arrest but appear less susceptible to cell death. nih.gov In fission yeast, even low concentrations of EdU are sufficient to activate the rad3-dependent checkpoint (an ATR homolog), resulting in cell cycle arrest. nih.gov These findings underscore that while EdU is an invaluable tool for pulse-labeling studies to measure DNA synthesis rates, its potential to induce cell stress and alter normal cell cycle kinetics must be considered in experimental design, especially for long-term studies. nih.gov

Cell LineEffect of Long-Term EdU ExposureReference
SK-BR-3 (Breast Cancer)Cell cycle arrest and necrotic cell death nih.gov
BT474 (Breast Cancer)Cell cycle arrest, but remained viable nih.gov
HCT116 (Colon Cancer)S-phase arrest (when combined with thymidylate synthase inhibition) researchgate.net

Bioorthogonal Detection Strategies in 5 Ethynyl 2 Deoxyuridylic Acid Based Research

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Covalent Labeling

The most widely used method for detecting EdU is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable triazole ring by covalently linking the alkyne group of the incorporated EdU with an azide-functionalized probe. nih.govnih.gov The reaction is highly efficient and specific, proceeding readily under biologically compatible conditions. nih.govcreative-biolabs.com The CuAAC reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, with the copper(I) catalyst dramatically increasing the reaction rate and ensuring the specific formation of the 1,4-disubstituted triazole isomer. nih.govnih.gov

Optimization of Reaction Conditions for Diverse Biological Systems

Effective CuAAC labeling in biological systems requires careful optimization of reaction conditions to maximize signal while minimizing potential toxicity from the copper catalyst. nih.gov The Cu(I) oxidation state is crucial for catalysis but is also prone to generating reactive oxygen species (ROS), which can damage biomolecules. nih.govnih.gov

Key optimization parameters include:

Copper Source and Ligands: While various copper(I) sources can be used, the in situ reduction of copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) is common. nih.govnih.gov The choice of ligand is critical for stabilizing the Cu(I) ion, enhancing reaction rates, and protecting biological samples from oxidative damage. nih.govtdl.org Water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and sulfonated bathophenanthroline (B157979) derivatives are frequently employed to improve catalyst performance and reduce cytotoxicity. creative-biolabs.comnih.gov Some ligands, like certain tris(triazolylmethyl)amine derivatives, can also act as sacrificial reductants, further minimizing oxidative damage. nih.gov

Reducing Agents: Sodium ascorbate is widely used to maintain copper in its active Cu(I) state. nih.gov However, the combination of copper and ascorbate can be detrimental to some biological systems. nih.gov Optimizing the concentration of ascorbate is crucial, and in some cases, performing the reaction under anaerobic (oxygen-free) conditions can eliminate the need for a reducing agent, thereby preventing the formation of harmful byproducts and accelerating the reaction. nih.gov

pH and Temperature: CuAAC reactions are robust and can be performed over a wide range of pH (typically 4-12) and temperatures, making them adaptable to various experimental setups. nih.govcreative-biolabs.com

Additives: In certain applications, additives may be used. For instance, cell-penetrating peptides can be conjugated to the copper ligand to facilitate intracellular reactions. rsc.org

Table 1: Common Components and Considerations for CuAAC Reaction Optimization in EdU Detection

ComponentExamplesPurposeConsiderations
Copper(II) SourceCopper(II) sulfate (B86663) (CuSO₄)Precursor to the active Cu(I) catalyst.Must be reduced to Cu(I) to be catalytically active.
Reducing AgentSodium AscorbateReduces Cu(II) to Cu(I) and maintains it in the active state.Can generate reactive oxygen species in the presence of copper and oxygen. nih.gov
Copper(I) LigandTHPTA, BTTP, Sulfonated BathophenanthrolineStabilizes the Cu(I) ion, accelerates the reaction, and protects biomolecules. creative-biolabs.comnih.govThe choice of ligand can significantly impact reaction efficiency and biocompatibility. nih.gov
SolventAqueous buffers (e.g., PBS), DMSO/PBS mixturesProvides a suitable environment for the reaction.Solvent composition can affect reaction rates and cell viability. rsc.org

Selection and Development of Azide-Functionalized Probes (e.g., fluorescent dyes, biotin (B1667282) tags)

A vast array of azide-functionalized probes has been developed to enable the detection and analysis of EdU-labeled DNA. The choice of probe depends on the specific downstream application.

Fluorescent Dyes: Azide (B81097) derivatives of various fluorophores are widely used for visualizing proliferating cells via fluorescence microscopy and flow cytometry. lumiprobe.com These probes span the spectral range, allowing for multicolor experiments. Examples include derivatives of coumarin, fluorescein, Alexa Fluor dyes, and Safirinium fluorophores. lumiprobe.comthermofisher.commdpi.com

Biotin Tags: Azide-functionalized biotin allows for the enrichment and purification of EdU-labeled DNA fragments. rsc.orgnih.gov This is particularly useful for identifying newly synthesized DNA and associated proteins in applications like proteomics. The biotinylated DNA can be captured using streptavidin-coated beads.

Other Tags: Besides fluorescent dyes and biotin, other tags can be attached via an azide linker for specialized applications. This modularity is a key advantage of the click chemistry approach. nih.gov

Table 2: Examples of Azide-Functionalized Probes for EdU Detection

Probe TypeExample CompoundApplicationReference
Fluorescent DyeAlexa Fluor 488 AzideFluorescence microscopy, flow cytometry lumiprobe.com
Fluorescent DyeAF 343 (Coumarin)-X-azideFRET-based assays, blue-channel fluorescence imaging lumiprobe.com
Affinity TagBiotin AzidePurification and enrichment of labeled DNA, proteomics rsc.orgnih.gov
Fluorogenic ProbeCoumarin AzideBecomes fluorescent upon reaction, allowing for real-time monitoring. nih.gov

Copper-Free Click Chemistry Approaches (e.g., Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) in EdU Detection

Despite the utility of CuAAC, the cytotoxicity of copper can be a concern, especially in live-cell imaging and in vivo studies. pnas.orgsigmaaldrich.com This has led to the development of copper-free click chemistry methods, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn

SPAAC utilizes cyclooctynes, which are alkynes incorporated into a strained eight-membered ring. sigmaaldrich.com The high ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. sigmaaldrich.commagtech.com.cn This makes SPAAC highly biocompatible. sigmaaldrich.com Various cyclooctyne (B158145) reagents have been developed, including dibenzocyclooctynes (DIBO), which exhibit rapid reaction kinetics. nih.govnih.gov Chemical modifications to the cyclooctyne ring can further enhance reaction rates. nih.govnih.gov While EdU itself is not a strained alkyne, SPAAC is relevant in the broader context of bioorthogonal labeling and can be paired with EdU-CuAAC in dual-labeling strategies. For direct copper-free labeling of alkyne-modified biomolecules, a reporter probe containing the strained cyclooctyne is reacted with an azide-modified target, or vice versa.

Orthogonal Bioorthogonal Reactions for Dual-Labeling Strategies

A significant advantage of bioorthogonal chemistry is the ability to perform multiple, mutually compatible reactions simultaneously within the same biological system. acs.orgresearchgate.net This allows for the dual labeling of different cellular processes.

A common and powerful dual-labeling strategy combines EdU detection with the labeling of another biomolecule or process. fishersci.com For instance, researchers can track DNA replication (via EdU incorporation and CuAAC) and simultaneously monitor a specific protein population or another post-translational modification using an orthogonal reaction. fishersci.comnih.govresearchgate.net

A prime example is the dual labeling of two different thymidine (B127349) analogs, EdU and BrdU (5-bromo-2'-deoxyuridine). fishersci.comnih.govresearchgate.net Cells can be sequentially pulsed with EdU and BrdU. The incorporated EdU is detected using CuAAC with a fluorescent azide, a reaction that does not cross-react with BrdU. Subsequently, the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to a different fluorophore. fishersci.com This method allows for precise analysis of cell cycle kinetics, distinguishing between cells that were synthesizing DNA during the first pulse, the second pulse, both, or neither. fishersci.com

Other orthogonal reaction pairs include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA): These two reactions can be performed concurrently to label two different molecules, one modified with a strained alkyne and the other with a strained alkene, using corresponding azide and tetrazine probes. acs.org

CuAAC and IEDDA: The copper-catalyzed reaction of an alkyne (like in EdU) with an azide can be performed alongside the reaction of a tetrazine with a trans-cyclooctene, allowing for dual labeling of DNA replication and another tagged biomolecule. sichem.denih.gov

These dual-labeling strategies provide a powerful toolkit for dissecting complex biological processes in a single experiment. nih.govresearchgate.netnih.gov

Advanced Methodologies and Technical Considerations in 5 Ethynyl 2 Deoxyuridylic Acid Assays

Methodological Refinements for Sample Preparation in Various Biological Contexts

The versatility of the EdU assay is evident in its adaptability to a wide range of biological samples, each requiring specific methodological refinements for optimal sample preparation.

Fixed Cells: For cultured cells, both adherent and suspension, standard fixation with formaldehyde (B43269) followed by permeabilization with Triton X-100 is a common practice. sigmaaldrich.com For non-adherent cells, which can be challenging to handle, protocols have been developed where staining is performed in suspension with centrifugation steps between washes to minimize cell loss. researchgate.net Using poly-L-lysine coated slides can also aid in adhering suspension cells for imaging. researchgate.net

Tissue Sections: When working with tissue sections, such as those embedded in paraffin, a deparaffinization and rehydration process is necessary before the EdU detection reaction. nih.govthermofisher.com This typically involves sequential washes in xylene and a graded ethanol (B145695) series. nih.gov For frozen tissue sections, fixation is performed post-sectioning. The small size of the click chemistry reagents allows for excellent penetration into complex tissue structures. nih.gov

Live Organisms: EdU can be administered to live organisms through various methods, including injection (intraperitoneal, intramuscular, subcutaneous) or by adding it to drinking water or culture medium for organisms like Drosophila and zebrafish larvae. thermofisher.com Following in vivo incorporation, tissues are harvested, fixed, and processed for EdU detection, similar to standard tissue section protocols. thermofisher.com The stability of incorporated EdU allows for flexibility, as samples can be fixed and stored for extended periods without significant signal loss. nih.gov

Integration with Flow Cytometry for Quantitative Cell Cycle Analysis and Cell Sorting

The integration of EdU assays with flow cytometry provides a powerful tool for quantitative analysis of the cell cycle and for sorting cell populations based on their proliferative status.

By combining EdU labeling with a DNA content stain like propidium (B1200493) iodide (PI) or DAPI, researchers can precisely delineate cell cycle phases (G0/G1, S, and G2/M). researchgate.netthermofisher.com EdU-positive cells are those actively synthesizing DNA (S-phase), while the DNA stain allows for the separation of non-proliferating cells into G0/G1 and G2/M phases based on their DNA content. researchgate.net This dual-labeling strategy offers a more accurate quantification of S-phase cells compared to methods relying solely on DNA content. qmul.ac.uk

A key advantage of the EdU-based flow cytometry assay is its mild reaction conditions. thermofisher.com Unlike the BrdU method, which requires harsh acid or heat treatment for DNA denaturation, the EdU protocol uses standard aldehyde-based fixation and detergent permeabilization. thermofisher.com This preserves cellular morphology and, crucially, the integrity of antigens, enabling multi-parameter analysis where cell surface and intracellular markers can be co-stained with EdU. nih.govthermofisher.com

This compatibility allows for the characterization and sorting of specific proliferating cell populations. For example, researchers can identify and isolate proliferating immune cells by co-staining for lineage-specific markers, or analyze the cell cycle dynamics of cancer cells expressing particular oncogenes. The development of fluorescent azides with different emission spectra (e.g., Alexa Fluor 488, 647, and Pacific Blue) further expands the possibilities for multi-color flow cytometry experiments. nih.govqmul.ac.uk

Table 1: Comparison of EdU and BrdU in Flow Cytometry for Cell Cycle Analysis
FeatureEdU AssayBrdU Assay
Detection MethodClick Chemistry (Covalent reaction between alkyne and fluorescent azide)Immunodetection (Antibody against BrdU)
DNA Denaturation RequiredNoYes (acid, heat, or DNase treatment)
Protocol DurationShorter (approx. 45 minutes for labeling) qmul.ac.ukLonger (approx. 2 hours) qmul.ac.uk
Compatibility with Multi-parametric StainingHigh (preserves most antigens) fishersci.co.ukthermofisher.comLimited (denaturation can destroy epitopes) thermofisher.com
Reagent SizeSmall (azide is ~1/500th the size of an antibody) nih.govLarge (primary and secondary antibodies)

Applications in High-Resolution Fluorescence Microscopy and Super-Resolution Imaging Techniques

The bright and specific signal generated by the click reaction makes EdU labeling highly suitable for high-resolution fluorescence microscopy. This has enabled detailed visualization of DNA replication sites within the nucleus. Furthermore, the compatibility of EdU with advanced imaging techniques has pushed the boundaries of what can be observed at the subcellular level.

Super-resolution microscopy (SRM) encompasses a range of techniques that overcome the diffraction limit of light, allowing for imaging at the nanoscale. royalsocietypublishing.orgnumberanalytics.com These methods, such as Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), have been successfully combined with EdU labeling. wikipedia.orguq.edu.au

The ability to use EdU in SRM allows for the investigation of the spatial organization of DNA replication with unprecedented detail. For example, researchers can visualize the formation and dynamics of replication foci and their relationship with other nuclear structures. The small size of the fluorescent azides used for EdU detection is advantageous in these techniques, as it allows for dense labeling without the steric hindrance that can occur with larger antibody complexes used for BrdU detection.

Compatibility with Immunocytochemistry and Multi-parametric Staining for Phenotypic Characterization

A significant advantage of the EdU assay is its compatibility with immunocytochemistry (ICC). nih.gov The mild detection conditions preserve the epitopes of most cellular antigens, allowing for the simultaneous labeling of proliferating cells and other proteins of interest. fishersci.co.uk This enables a detailed phenotypic characterization of cells in the context of their proliferative state.

This multi-parametric approach is invaluable for a wide range of research areas. For instance, in developmental biology, researchers can identify which cell types are proliferating during tissue formation by co-labeling with cell-type-specific markers. In cancer research, the proliferation of tumor cells can be correlated with the expression of oncogenes, tumor suppressors, or markers of drug resistance. researchgate.net In neuroscience, the birth of new neurons can be confirmed by co-staining EdU-labeled cells with neuronal markers. researchgate.net

The ability to combine EdU with multiple antibodies in a single experiment is facilitated by the availability of fluorescent azides in various colors. nih.gov This allows for complex experimental designs where proliferation, cell identity, and the expression of several other proteins can be assessed simultaneously, providing a comprehensive snapshot of cellular behavior. nih.govnih.gov

Strategies for Minimizing Cellular Perturbation and Ensuring Physiological Relevance During Labeling

While EdU is a powerful tool, it is essential to consider its potential effects on cellular processes to ensure that the experimental findings are physiologically relevant. As a thymidine (B127349) analog, high concentrations or prolonged exposure to EdU can induce cellular perturbations, including DNA damage responses, cell cycle arrest, and apoptosis. wikipedia.orgnih.gov

To minimize these effects, several strategies can be employed:

Titration of EdU Concentration: The optimal EdU concentration can vary between cell types and experimental conditions. It is crucial to perform initial experiments to determine the lowest possible concentration of EdU that still provides a robust and detectable signal. thermofisher.com

Consideration of Experimental Duration: For long-term studies, the potential toxicity of continuous EdU exposure should be considered. nih.gov While labeling periods of up to 7 days have been reported without observable toxicity in some systems, this may not be true for all. nih.gov

Appropriate Controls: Including a control group of cells not exposed to EdU is essential to assess any baseline effects of the labeling and detection procedure. thermofisher.com

Applications of 5 Ethynyl 2 Deoxyuridylic Acid in Cellular and Molecular Biology Research

Comprehensive Analysis of De Novo DNA Synthesis and Cellular Proliferation Dynamics

The ability to accurately identify and quantify cells undergoing DNA replication is fundamental to understanding tissue growth, maintenance, and disease. EdU provides a powerful method for the direct measurement of de novo DNA synthesis. jenabioscience.com

EdU is a thymidine (B127349) analog that is incorporated into DNA during the synthesis (S) phase of the cell cycle. nih.govwikipedia.org This incorporation allows for the direct and precise quantification of cells actively replicating their DNA. nih.gov By pulsing cells with EdU for specific durations, researchers can accurately determine the proportion of cells in S-phase. nih.gov Flow cytometry analysis, combining EdU detection with a DNA content stain like DAPI or 7-AAD, allows for detailed cell cycle profiling, clearly distinguishing cells in G1, S, and G2/M phases. nih.gov

A novel flow-cytometric assay, termed EdU-Coupled Fluorescence Intensity (E-CFI) analysis, leverages the stoichiometric nature of the click reaction to determine the absolute length of each cell cycle phase. merckmillipore.com By performing incremental EdU pulses, the time required to reach maximal EdU-coupled fluorescence corresponds to the duration of the S phase. merckmillipore.com This method allows for the parallel determination of the lengths of G1, S, and G2/M phases within a timeframe shorter than a full cell cycle. merckmillipore.com

Table 1: Comparison of Methodologies for Cell Cycle Analysis

FeatureEdU-Based AssayBrdU-Based Assay
Principle Incorporation of a thymidine analog with an ethynyl (B1212043) group, detected by click chemistry. pnas.orgthermofisher.comIncorporation of a thymidine analog with a bromine atom, detected by specific antibodies. thermofisher.com
DNA Denaturation Not required, preserving cellular and epitope integrity. thermofisher.comyoutube.comRequired (acid, heat, or DNase treatment), which can damage sample structure. thermofisher.com
Protocol Speed Fast and simple. pnas.orgMore time-consuming and complex. researchgate.net
Sensitivity High, with a superior signal-to-noise ratio. nih.govCan have variable signal-to-noise due to inconsistent denaturation. nih.gov
Multiplexing Highly compatible with antibody-based detection of other cellular markers. nih.govCan be limited by the harsh denaturation steps destroying epitopes. nih.gov

EdU's high sensitivity and the mild detection protocol make it ideal for identifying and tracking proliferating cells within intact tissues and complex biological systems. pnas.org It has been successfully used to label proliferating cells in a variety of contexts:

Nervous System: EdU has been used to study adult neurogenesis, demonstrating its effectiveness in labeling newly born neurons in the hippocampus. nih.gov Studies have shown that the number of EdU-labeled cells is comparable to BrdU-labeled cells and that EdU staining is compatible with immunohistochemical markers for mature neurons. nih.gov It can also be combined with BrdU for dual-labeling experiments to track different populations of cells generated at different times. nih.gov

Regenerating Tissues: In the regenerating avian cochlea, EdU has been used to identify supporting cells that re-enter the cell cycle to replace damaged hair cells. nih.gov Its use overcomes the limitations of BrdU, allowing for better co-labeling with other proteins involved in the regeneration process. nih.gov Similarly, it has been used to study regeneration in the zebrafish lateral line sensory system. news-medical.net

Microorganisms: While EdU itself is not readily incorporated into bacterial DNA, its underlying principles have been adapted. In fission yeast, for example, with the expression of specific transporters, EdU can be used to monitor DNA replication, proving useful for detecting early S phase events and DNA synthesis associated with repair. youtube.com

Pulse-chase experiments using EdU are powerful tools for longitudinal studies, allowing researchers to label a cohort of proliferating cells and track their fate over time. This approach is invaluable for understanding developmental processes and tissue homeostasis. nih.gov By administering EdU at a specific time point (the "pulse") and then monitoring the location and phenotype of the labeled cells at later times (the "chase"), researchers can determine cell migration, differentiation, and survival. nih.gov For instance, this method has been applied to track slow-cycling, label-retaining corneal endothelial cells in rabbits, which are thought to be progenitor cells. nih.gov

Investigation of DNA Repair Synthesis and DNA Damage Response Pathways

Beyond its role in tracking proliferative DNA synthesis, EdU has emerged as a tool for investigating DNA repair. The incorporation of this thymidine analog can, under certain conditions, be recognized by the cell as a form of DNA damage, triggering cellular response pathways.

Research has shown that the incorporation of EdU into DNA can induce DNA damage signaling, including the phosphorylation of key proteins like ATM, H2AX, and p53. tocris.com This response appears to be triggered when the replication machinery encounters the EdU-containing template in the subsequent S phase, leading to protracted replication and cell cycle arrest, particularly in the G2 phase. tocris.com

Furthermore, it has been discovered that EdU, when incorporated into the genome of mammalian cells, is recognized and removed by the nucleotide excision repair (NER) pathway. researchgate.net Using a technique called excision repair sequencing (XR-seq), researchers have mapped EdU excision sites across the human genome, revealing that it is subject to transcription-coupled repair. researchgate.net This finding highlights a novel application for EdU in studying the mechanisms of DNA repair and also suggests its potential as a candidate for anticancer therapies, particularly for non-replicating tissues like the brain. researchgate.net

Table 2: Research Findings on EdU and DNA Damage/Repair

FindingExperimental ContextImplicationReference(s)
Induction of DNA Damage Signaling (DDS) Pulse-labeling of various human cell lines with EdU.Incorporated EdU perturbs subsequent DNA replication, leading to cell cycle arrest and apoptosis. tocris.com
Activation of G2 Checkpoint Analysis of cell cycle progression after EdU incorporation.The presence of EdU in the DNA template activates p53 and Chk2, key regulators of the G2 checkpoint. tocris.com
Substrate for Nucleotide Excision Repair (NER) In vitro and in vivo assays in human cells.EdU is actively removed from DNA by the NER pathway, a mechanism that typically removes bulky adducts. researchgate.net
Transcription-Coupled Repair of EdU XR-seq analysis in human cells.EdU is repaired more efficiently on the transcribed strand of active genes, indicating a link between transcription and its removal. researchgate.net

Elucidation of Nucleic Acid Turnover Rates and Dynamics

Measuring the rate at which nucleic acids are synthesized and degraded—their turnover—is crucial for understanding the dynamic state of a cell or tissue. EdU labeling provides a direct way to measure the synthesis half of this equation. By pulse-labeling a cell population or organism with EdU, one can quantify the rate of new DNA synthesis. nih.gov

By tracking the dilution of the EdU signal over subsequent cell generations in a pulse-chase experiment, researchers can infer the rate of cell division and, consequently, the dynamics of the cell population. nih.gov A stable population with a high rate of EdU incorporation indicates rapid turnover (i.e., high rates of both cell proliferation and cell death). Conversely, a low rate of EdU incorporation suggests a more quiescent population with slower turnover. This approach is fundamental for studying population homeostasis in tissues such as the lymphoid system. nih.gov While direct measurement of DNA degradation is more complex, understanding the rate of synthesis via EdU provides a critical piece of the turnover puzzle.

Utilization as a Molecular Probe for Transcriptional Profiling and Cell Isolation Based on DNA Synthesis

A significant advantage of the EdU-based proliferation assay is that the click reaction used for detection does not require DNA denaturation. wikipedia.org This preserves the integrity of cellular components, most notably RNA, which would be degraded by the harsh conditions of the BrdU detection method. wikipedia.org This feature allows researchers to isolate cells based on their replicative state and subsequently analyze their complete transcriptional profile.

This approach has been used to assess transcription in specific populations of cells that have recently divided. wikipedia.org By labeling a mixed cell culture or an entire organism with EdU, researchers can later use click chemistry to attach a biotin (B1667282) azide (B81097) to the EdU-containing DNA. jenabioscience.com This biotin tag allows for the specific isolation of the cells that were synthesizing DNA during the EdU pulse, using streptavidin-coated magnetic beads. Once isolated, the RNA from this pure population of recently divided cells can be extracted and used for downstream applications like quantitative PCR or RNA-sequencing to determine their unique gene expression profile. This powerful combination of techniques enables the direct correlation of cell proliferation with specific transcriptional programs in complex biological systems. wikipedia.org

Roles in Synthetic Biology and the Construction of Modified Nucleic Acid Constructs

The alkyne group on 5-ethynyl-2'-deoxyuridine (B1671113) makes it a versatile building block for the construction of modified and functionalized nucleic acids, a cornerstone of synthetic biology. mdpi.commdpi.com DNA polymerases can readily accept the triphosphate form of EdU (EdUTP) as a substrate, incorporating it into a growing DNA strand in place of thymidine triphosphate. mdpi.com This allows for the enzymatic synthesis of DNA that is pre-functionalized with alkyne handles at specific positions.

These alkyne groups can then be modified post-synthesis using click chemistry to attach a wide variety of molecules, such as fluorophores, biotin, or complex ligands. mdpi.com This strategy is central to a method called "click-SELEX," which is used to generate novel nucleic acid aptamers (short single-stranded DNA or RNA molecules that bind to a specific target). mdpi.com In this process, a DNA library is synthesized where thymidine is replaced by EdU. This alkyne-modified library is then subjected to click reactions with a variety of azide-functionalized small molecules, creating a vastly diverse library of modified DNA "clickmers." mdpi.com This library can then be used to select for aptamers that bind to a desired target, opening the door to creating new diagnostic and therapeutic agents.

Furthermore, the synthesis of dUTPs with various modifications tethered to the C5 position via an ethynyl linker has been a major area of research. mdpi.com These modified nucleotides are used as substrates for DNA polymerases to create heavily functionalized DNA for applications ranging from DNA sequencing and structural studies to the directed evolution of new catalysts. mdpi.com The rigid alkyne linker is often crucial for ensuring that the polymerase can still accept the nucleotide even when it carries a bulky modification. mdpi.com

Future Directions and Emerging Research Paradigms

Development of Next-Generation 5-Ethynyl-2'-deoxyuridylic Acid Derivatives with Enhanced Specificity and Reduced Cellular Impact

While 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) offers significant advantages over its predecessor, bromodeoxyuridine (BrdU), particularly in its milder detection method that avoids harsh DNA denaturation, research is ongoing to address its potential cellular impact. nih.govnih.govresearchgate.net At high concentrations, EdU can induce DNA damage and apoptosis, which can confound experimental results. wikipedia.org Therefore, a key area of future research is the development of novel EdU derivatives that maintain high labeling efficiency while minimizing these off-target effects.

The goal is to synthesize new analogs with altered chemical structures that are still readily incorporated into newly synthesized DNA by cellular polymerases but exhibit reduced cytotoxicity. This could involve modifications to the ethynyl (B1212043) group or the deoxyuridine backbone to modulate its interaction with DNA repair enzymes. The development of such derivatives would be particularly beneficial for long-term in vivo studies and research on sensitive cell types, such as stem cells, where maintaining cellular health is paramount. nih.govresearchgate.net

Another avenue of development is the creation of derivatives with enhanced specificity. While EdU is primarily incorporated during the S-phase of the cell cycle, exploring analogs with differential incorporation kinetics or specificity for certain types of DNA replication (e.g., nuclear versus mitochondrial) could provide more nuanced insights into cellular processes. jenabioscience.com

Table 1: Comparison of Current and Next-Generation EdU Derivatives

FeatureCurrent 5-Ethynyl-2'-deoxyuridine (EdU)Potential Next-Generation Derivatives
Specificity Primarily S-phase of the cell cycleEnhanced specificity for different replication types
Cellular Impact Can induce DNA damage at high concentrations wikipedia.orgReduced cytotoxicity and off-target effects
Detection Copper-catalyzed click chemistry wikipedia.orgPotentially alternative bioorthogonal chemistries
Applications General cell proliferation studies baseclick.euLong-term in vivo tracking, sensitive cell types

Integration of this compound Methodologies with Advanced High-Throughput Screening Platforms and Automated Imaging Systems

The compatibility of EdU with high-throughput screening (HCS) and automated imaging systems has already revolutionized drug discovery and cell biology research. thermofisher.comnih.govwikipedia.org The click chemistry-based detection of EdU is robust and adaptable to the multi-well plate formats and automated liquid handling inherent to HCS. baseclick.eusigmaaldrich.com This allows for the rapid and quantitative assessment of cell proliferation in response to thousands of compounds, making it an invaluable tool for identifying potential therapeutics. nih.govcorelifeanalytics.com

Future developments in this area will likely focus on further streamlining and multiplexing these assays. The integration of EdU labeling with other fluorescent probes allows for the simultaneous measurement of multiple cellular parameters, such as apoptosis, protein expression, and cell cycle status, in a single experiment. thermofisher.comyoutube.com This "high-content" approach provides a more comprehensive picture of cellular responses to various stimuli. nih.govcorelifeanalytics.com

Advancements in automated microscopy and image analysis software will further enhance the power of EdU-based HCS. corelifeanalytics.comyoutube.com Machine learning algorithms are being developed to more accurately and objectively quantify EdU-positive cells and extract subtle morphological features that may be indicative of specific cellular states. researchgate.net This will enable researchers to move beyond simple proliferation counts to a more sophisticated analysis of cellular phenotypes.

Advancements in Quantitative and Spatiotemporal Analysis of this compound Incorporation In Vivo and In Vitro

Accurately quantifying and visualizing DNA synthesis in both space and time is crucial for understanding dynamic biological processes. EdU has proven to be a powerful tool for these studies in both cell culture (in vitro) and living organisms (in vivo). nih.govthermofisher.com

In vitro, advancements in live-cell imaging techniques are enabling the real-time tracking of EdU incorporation in individual cells. This provides unprecedented detail about the kinetics of DNA replication and cell cycle progression. Combining EdU with fluorescently tagged proteins allows for the simultaneous visualization of DNA synthesis and the localization of key cell cycle regulators.

For in vivo studies, the ability to deliver EdU to animals and subsequently detect its incorporation in various tissues has provided invaluable insights into development, tissue regeneration, and disease. thermofisher.comresearchgate.net Future research will focus on improving the quantitative nature of these in vivo analyses. This includes developing more precise methods for delivering EdU and standardizing protocols for tissue processing and imaging to allow for more accurate comparisons between different experimental conditions. nih.gov Furthermore, combining EdU labeling with techniques like light-sheet microscopy will enable the three-dimensional visualization of cell proliferation within entire organs or embryos at high resolution.

Dual-labeling experiments, where EdU is used in combination with BrdU, offer a powerful approach to track two distinct populations of proliferating cells over time. nih.govyoutube.com This technique allows researchers to investigate the fate of cells born at different time points, providing insights into cell lineage and differentiation.

Exploration of this compound in Novel Combinatorial Research Approaches

The versatility of EdU and its underlying click chemistry detection method opens up exciting possibilities for its use in novel combinatorial research approaches. One of the most promising areas is its integration with single-cell technologies.

Single-cell combinatorial indexing techniques, such as sci-RNA-seq and sci-ATAC-seq, allow for the profiling of the transcriptome and chromatin accessibility of thousands of individual cells. wustl.edunih.govnih.govtakarabio.comgithub.io By incorporating an EdU pulse prior to single-cell analysis, researchers can specifically label and subsequently identify the molecular profiles of cells that were actively replicating. wikipedia.org This allows for a direct link between a cell's proliferative state and its gene expression program, providing a powerful tool for dissecting cellular heterogeneity in complex tissues.

Furthermore, EdU labeling can be combined with other "omics" approaches. For example, coupling EdU-based cell sorting with proteomics or metabolomics can reveal the protein and metabolite profiles of proliferating versus quiescent cells. This multi-modal analysis provides a more holistic view of the cellular state and can uncover novel regulatory networks that govern cell proliferation. The adaptability of EdU-click chemistry has even been extended to study the replication of gut bacteria, opening new avenues in microbiome research. nih.gov

As these combinatorial approaches become more widespread, they will undoubtedly lead to new discoveries in a wide range of fields, from developmental biology and neuroscience to cancer research and regenerative medicine.

Q & A

Q. What are the advantages of using EdU over BrdU for detecting DNA synthesis in cell proliferation assays?

EdU (5-Ethynyl-2'-deoxyuridine) is incorporated into DNA during S-phase, enabling detection via copper-catalyzed click chemistry with fluorescent azide probes. Unlike BrdU, EdU avoids antibody-based detection, reducing protocol time and variability. The smaller alkyne group in EdU allows better penetration for high-content imaging and flow cytometry, improving resolution in dense tissues .

Q. What is the recommended protocol for EdU incorporation in mammalian cell cultures?

  • Step 1: Optimize EdU concentration (typically 10–50 µM) and incubation time (2–24 hours) based on cell type and proliferation rate .
  • Step 2: Fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100.
  • Step 3: Perform click reaction with Alexa Fluor-azide (e.g., 30-min incubation in Cu(I)-catalyzed buffer).
  • Step 4: Counterstain nuclei with Hoechst/DAPI and analyze via fluorescence microscopy or flow cytometry .

Q. How should EdU be stored to maintain stability?

Store EdU as a desiccated powder at –20°C. Prepare working solutions in DMSO (10 mg/mL) and aliquot to avoid freeze-thaw cycles, which degrade the alkyne group .

Advanced Research Questions

Q. How can researchers mitigate EdU-induced cytotoxicity in long-term proliferation studies?

Prolonged EdU exposure (>24 hours) may arrest cells in S-phase due to replication stress. To minimize this:

  • Use lower concentrations (≤10 µM) validated via dose-response curves .
  • Pair EdU with live-cell imaging markers (e.g., FUCCI) to track cell cycle re-entry .
  • Validate results with complementary assays (e.g., Ki67 staining) .

Q. What experimental controls are critical when interpreting EdU-based DNA synthesis data?

  • Negative Control: Omit EdU to assess background fluorescence.
  • Positive Control: Treat cells with a mitogen (e.g., serum stimulation).
  • Inhibition Control: Use thymidine or hydroxyurea to block DNA synthesis and confirm EdU specificity .

Q. How do results from EdU-based assays reconcile with data from thymidylate synthetase inhibitors (e.g., 5-Fluorouracil)?

EdU directly incorporates into DNA, while 5-Fluorouracil inhibits thymidylate synthetase, blocking dTMP synthesis. Discrepancies arise in drug resistance studies:

  • Cells with upregulated thymidine kinase may bypass 5-FU inhibition but remain EdU-sensitive.
  • Cross-validate using dual labeling (EdU + BrdU) to distinguish salvage pathway activity .

Q. What safety precautions are essential when handling EdU in vitro?

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection for aerosol-prone steps (e.g., weighing powder) .
  • Waste Disposal: Decontaminate EdU waste with 10% sodium hypochlorite before disposal as hazardous biological waste .
  • Emergency Measures: Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation due to mutagenicity risks (GHS Category 1B) .

Data Analysis & Troubleshooting

Q. How should researchers address variability in EdU signal intensity across experimental replicates?

  • Normalization: Use internal controls (e.g., spike-in cells with known proliferation rates).
  • Instrument Calibration: Standardize fluorescence detection settings (e.g., PMT voltage, laser power) .
  • Batch Effects: Process all samples in a single experiment to minimize reagent lot variability .

Q. What are the limitations of EdU in studying non-dividing cell populations?

EdU labels only S-phase cells, making it unsuitable for quiescent (G0) or terminally differentiated cells. Combine with metabolic markers (e.g., ATP assays) or transcriptomic profiling to contextualize proliferation data .

Q. How can EdU be integrated with multi-omics workflows (e.g., scRNA-seq)?

  • Sequential Staining: Fix cells post-EdU labeling, sort proliferating populations via FACS, and proceed with lysis for sequencing.
  • Compatibility: Ensure click chemistry reagents do not crosslink RNA/DNA, which alters nucleic acid integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.